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Compound of Interest

Compound Name: BMY 14802

Cat. No.: B034006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of BMY
14802 for the sigma-1 receptor. The document details quantitative binding data, experimental

protocols for key assays, and visual representations of experimental workflows and associated

signaling pathways.

Core Focus: Sigma-1 Receptor Interaction
BMY 14802 is a compound recognized for its potent interaction with sigma receptors, exhibiting

the characteristics of a sigma receptor antagonist.[1][2][3] It displays a notable affinity for the

sigma-1 receptor subtype and has been investigated for its potential as an atypical

antipsychotic agent.[4][5] In addition to its primary activity at sigma receptors, BMY 14802 also

demonstrates affinity for the serotonin 5-HT1A receptor, where it acts as an agonist.[1][4][6] Its

binding to dopamine D2 receptors is considered negligible.[5]

Quantitative Binding Affinity Data
The binding affinity of BMY 14802 has been characterized across various receptor subtypes.

The following table summarizes the available quantitative data to facilitate comparison.
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Receptor Species
Tissue/Sy
stem

Radioliga
nd

Affinity
(Value)

Affinity
(Unit)

Referenc
e

Sigma
Not

Specified

Not

Specified

(+)-[3H]-3-

PPP
50.12 IC50 (nM) [7]

Sigma
Not

Specified

Not

Specified

Not

Specified
112 IC50 (nM) [2]

5-HT1A
Not

Specified

Not

Specified

Not

Specified
199.53 IC50 (nM) [7]

Dopamine

D2
Rat Striatum

[3H]spipero

ne
>10,000 IC50 (nM)

Note: The pIC50 values of 7.3 (sigma) and 6.7 (5-HT1A) from a cited study were converted to

IC50 values for consistency.[7]

Experimental Protocols
The determination of BMY 14802's binding affinity relies on established radioligand binding

assays. These competitive binding experiments measure the ability of the unlabeled compound

(BMY 14802) to displace a specific radiolabeled ligand from its receptor.

Protocol 1: Sigma-1 Receptor Competitive Binding
Assay
This protocol outlines the procedure for determining the binding affinity of a test compound for

the sigma-1 receptor using --INVALID-LINK---pentazocine as the radioligand.[8]

1. Membrane Preparation (from Guinea Pig Liver):

Homogenize fresh guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0).
Centrifuge the homogenate at low speed to remove cellular debris.
Centrifuge the resulting supernatant at high speed to pellet the membranes.
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed
centrifugation.
Resuspend the final pellet in the assay buffer.
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Determine the protein concentration of the membrane preparation.

2. Binding Assay:

In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a
concentration near its Kd), and varying concentrations of the unlabeled test compound (BMY
14802).
For determining non-specific binding, a separate set of wells should contain the membrane
preparation, radioligand, and a high concentration of a known sigma-1 ligand (e.g.,
haloperidol).
For determining total binding, another set of wells should contain only the membrane
preparation and the radioligand.
Incubate the plate at 37°C for a sufficient time to reach equilibrium (typically 90-120
minutes).

3. Filtration and Quantification:

Terminate the binding reaction by rapid filtration through glass fiber filters, separating the
bound from the unbound radioligand.
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity
using a scintillation counter.

4. Data Analysis:

Calculate the specific binding at each concentration of the test compound by subtracting the
non-specific binding from the total binding.
Plot the specific binding as a function of the log of the test compound concentration to
generate a competition curve.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand).
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its
dissociation constant.

Protocol 2: Sigma-2 Receptor Competitive Binding
Assay
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This protocol is adapted for determining binding affinity to the sigma-2 receptor, utilizing [3H]-

DTG as the radioligand.[8][9]

1. Membrane Preparation (from Rat Liver):

The membrane preparation procedure is similar to that for the sigma-1 receptor assay, but
using rat liver tissue, which has a higher density of sigma-2 receptors.

2. Binding Assay:

The assay is set up similarly to the sigma-1 assay, but with the following key differences:
The radioligand used is [3H]-DTG.
To prevent the binding of [3H]-DTG to sigma-1 receptors, a "masking" agent, such as a high
concentration of the sigma-1 selective ligand (+)-pentazocine, is included in all wells.[8][10]
Incubate the plate at room temperature.

3. Filtration, Quantification, and Data Analysis:

These steps are performed as described in the sigma-1 receptor assay protocol.

Protocol 3: Dopamine D2 Receptor Competitive Binding
Assay
This protocol is for assessing the binding affinity to the dopamine D2 receptor, using

[3H]spiperone as the radioligand.

1. Membrane Preparation (from Rat Striatum or Cells Expressing D2 Receptors):

Prepare membranes from rat striatal tissue or from a cell line recombinantly expressing the
dopamine D2 receptor, following a similar procedure to that described for the sigma-1
receptor.

2. Binding Assay:

Combine the membrane preparation, [3H]spiperone, and varying concentrations of the test
compound in an appropriate assay buffer.
Define non-specific binding using a high concentration of a known D2 antagonist (e.g.,
haloperidol or unlabeled spiperone).
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Incubate the reaction to allow binding to reach equilibrium.

3. Filtration, Quantification, and Data Analysis:

Follow the same procedures for filtration, quantification, and data analysis as outlined in the
sigma-1 receptor assay protocol to determine the IC50 and Ki values.

Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental process and the biological context of BMY 14802's action,

the following diagrams are provided.
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Caption: Experimental workflow for a competitive radioligand binding assay.
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Caption: Simplified signaling pathway of the Sigma-1 receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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